1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol
Description
1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is a propanolamine derivative featuring a 1-methylpyrazole substituent at the C3 position, an amino group at C1, and a hydroxyl group at C2.
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-amino-3-(1-methylpyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-5-6(4-9-10)2-7(11)3-8/h4-5,7,11H,2-3,8H2,1H3 |
InChI Key |
HQWDUDLIMKJVJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)O |
Origin of Product |
United States |
Preparation Methods
Condensation of β-Ketonitriles with Hydrazines
The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. The process typically proceeds via:
- Nucleophilic attack of the hydrazine's terminal nitrogen on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.
- Cyclization by intramolecular attack on the nitrile carbon, yielding the pyrazole ring with an amino substituent at position 5.
Specific Preparation Routes for this compound
Although direct literature on this exact compound is limited, related synthetic routes can be extrapolated from known methods:
Starting from 1-methyl-1H-pyrazol-4-yl Precursors
Step 1: Synthesis of 1-methyl-1H-pyrazol-4-yl intermediate
This can be achieved by the condensation of appropriate β-ketonitriles with methylhydrazine to form the 1-methyl-pyrazole core.Step 2: Introduction of the propan-2-ol side chain
A common approach is to perform a nucleophilic substitution or reductive amination on a pyrazole bearing a suitable leaving group at the 4-position (e.g., halide or aldehyde). For example, a 4-chloropyrazole derivative can react with an amino alcohol such as 2-amino-1-propanol under basic conditions to yield the target compound.Step 3: Purification and characterization
The product is typically purified by recrystallization or chromatography and characterized by NMR, IR, and mass spectrometry to confirm structure.
Alternative Multi-Step Synthesis via Reductive Amination
- Oxidation of 1-methyl-1H-pyrazol-4-yl-propan-2-ol to the corresponding aldehyde.
- Reductive amination with ammonia or an amine source to install the amino group at position 1 of the propanol side chain.
This method requires careful control of reaction conditions to avoid over-reduction or side reactions.
Experimental Data and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of β-ketonitrile and methylhydrazine | Reflux in ethanol, base catalyst | 80-90 | Formation of 1-methyl-pyrazole core |
| 2 | Nucleophilic substitution | Room temperature, K2CO3, polar solvent | 70-85 | Amino alcohol side chain installation |
| 3 | Purification | Chromatography/Recrystallization | - | Product isolation and purity |
These yields are consistent with those reported for similar pyrazole derivatives in the literature.
Summary of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| β-Ketonitrile + Hydrazine Condensation | β-ketonitrile, methylhydrazine | High yield, straightforward | Requires handling of nitriles |
| Nucleophilic substitution on halopyrazole | Halopyrazole, amino alcohol, base | Mild conditions, selective | Needs pre-functionalized pyrazole |
| Reductive amination | Aldehyde intermediate, ammonia/amine, reducing agent | Versatile, allows amino group installation | Multi-step, sensitive conditions |
Chemical Reactions Analysis
Types of Reactions
1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural differences between the target compound and its analogs:
Functional and Hypothetical Bioactivity Differences
1-amino-3-(1H-imidazol-1-yl)propan-2-ol
- Key Difference : Replaces pyrazole with imidazole, introducing an additional nitrogen atom in the heterocycle.
- This may alter pharmacokinetics compared to the pyrazole-based target compound .
3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propan-1-ol
- Key Difference: Incorporates a methylene spacer between the pyrazole and propanolamine backbone.
- Implications : The spacer increases molecular weight (169.22 vs. 157.18) and flexibility, possibly affecting conformational stability and binding affinity to target proteins .
2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
- Key Difference: Features 1,3-dimethylpyrazole and a methyl group on the amino-bearing carbon.
- The additional methyl group may also influence metabolic stability .
3-(4-chloro-5-methyl-1H-pyrazol-1-yl)propan-1-ol
- Key Difference: Lacks an amino group and includes a chloro substituent on pyrazole.
- However, the absence of an amino group limits hydrogen-bonding capability, which may reduce target specificity .
Electronic and Steric Effects
Biological Activity
1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this pyrazole derivative, exploring its pharmacological properties, mechanisms of action, and therapeutic applications.
The molecular structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C7H12N4O |
| Molecular Weight | 156.19 g/mol |
| CAS Number | 2229512-62-1 |
| SMILES | CC(CN)(C1=CN(N=C1)C)O |
Biological Activity
Recent studies have indicated that compounds containing a pyrazole moiety exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific activities of this compound are summarized below:
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For instance, similar compounds have shown significant inhibition of COX-2 activity, leading to reduced inflammation and pain .
Antimicrobial Properties
Compounds with pyrazole structures have been evaluated for their antimicrobial efficacy against various pathogens. In vitro studies suggest that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
Dihydrofolate Reductase Inhibition
Similar compounds have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular proliferation. This inhibition can lead to antiproliferative effects in cancer cells .
Interaction with Receptors
The compound may also interact with various receptors involved in neurotransmission and inflammation. For example, certain pyrazole derivatives have been shown to modulate the activity of GABA receptors, which could contribute to their analgesic effects .
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Cancer Research : A study evaluating the anticancer properties of pyrazole derivatives found that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis through DHFR inhibition .
- Inflammatory Disorders : Clinical evaluations indicate that pyrazole-based drugs can provide relief in conditions such as rheumatoid arthritis by reducing inflammatory markers and improving patient outcomes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-2-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves three key steps:
- Pyrazole ring formation : Reacting hydrazine derivatives with 1,3-diketones under acidic conditions (e.g., HCl or H₂SO₄) .
- Alkylation : Introducing the methyl group to the pyrazole ring using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Amination and hydroxylation : Coupling the alkylated pyrazole with a propanolamine derivative via nucleophilic substitution, often requiring anhydrous conditions and catalysts like K₂CO₃ .
- Critical Factors : Temperature control during alkylation minimizes side reactions, while solvent choice (e.g., ethanol vs. DCM) impacts intermediate stability .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the amino and hydroxyl group positions. Aromatic protons on the pyrazole ring appear as singlets (δ 7.5–8.0 ppm), while the hydroxyl proton is observed at δ 2.5–3.5 ppm .
- XRD : Single-crystal X-ray diffraction (via SHELX ) resolves stereochemistry and hydrogen-bonding networks. For example, the hydroxyl group often forms intramolecular H-bonds with the amino group, stabilizing the structure .
- FTIR : Peaks at 3300–3500 cm⁻¹ (N-H/O-H stretching) and 1600–1650 cm⁻¹ (C=N/C=C pyrazole ring) confirm functional groups .
Q. How does the compound interact with biological targets, and what assays validate its activity?
- Methodological Answer :
- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays (e.g., ADP-Glo™ kinase assays). Pyrazole derivatives often exhibit competitive inhibition due to their planar aromatic structure .
- Antimicrobial screening : Employ broth microdilution (MIC/MBC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Structural analogs show MIC values of 8–32 µg/mL .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., dihydrofolate reductase), highlighting key residues like Asp27 and Arg57 for binding .
Advanced Research Questions
Q. How can computational tools resolve contradictions in experimental data (e.g., variable bioactivity across studies)?
- Methodological Answer :
- Multiwfn Analysis : Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions. For example, the amino group’s high ESP (~30 kcal/mol) may explain inconsistent reactivity in different solvents .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare tautomeric forms (e.g., keto-enol equilibria) that affect biological activity .
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate synthesis parameters (e.g., pH, solvent polarity) with bioactivity outcomes from high-throughput screens .
Q. What strategies improve the compound’s solubility and bioavailability without altering its core pharmacophore?
- Methodological Answer :
- Prodrug Design : Acetylate the hydroxyl group using acetic anhydride/pyridine, increasing logP by ~1.5 units while retaining activity (confirmed via LC-MS stability assays) .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create salts. A 1:1 molar ratio with citric acid improves aqueous solubility by 10-fold .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance cellular uptake, validated by confocal microscopy in HepG2 cells .
Q. How do noncovalent interactions (e.g., π-π stacking, H-bonding) influence crystallization and stability?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H-bonding = 35%, π-π = 15%) using CrystalExplorer. The pyrazole ring’s edge-to-face stacking (3.5 Å spacing) stabilizes the lattice .
- Thermogravimetric Analysis (TGA) : Decomposition above 200°C correlates with disrupted H-bond networks, observed as mass loss steps in TGA curves .
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity; >5% water uptake at 75% RH indicates susceptibility to hydrate formation, requiring anhydrous storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
